5-Methoxyindolizine
Description
5-Methoxyindolizine is a heterocyclic compound characterized by a bicyclic structure comprising a six-membered aromatic ring fused to a five-membered nitrogen-containing ring, with a methoxy (-OCH₃) substituent at the 5-position (Figure 1). Indolizines are structurally related to indoles but differ in the placement of the nitrogen atom and the fused ring system. The 5-methoxy substitution introduces electronic and steric effects that influence reactivity, solubility, and biological activity .
Synthesis Challenges: Traditional methods for synthesizing 5-substituted indolizines, such as the Tchitchibabin reaction, are often hindered by steric constraints at the 5-position . However, recent advances include nucleophilic substitution reactions using 5-chloroindolizine intermediates (e.g., reacting with methoxide ions) and recyclization of oxazolo[3,2-a]pyridinium salts .
Properties
CAS No. |
195615-11-3 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.177 |
IUPAC Name |
5-methoxyindolizine |
InChI |
InChI=1S/C9H9NO/c1-11-9-6-2-4-8-5-3-7-10(8)9/h2-7H,1H3 |
InChI Key |
UHHPXIMMLFBCJY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=CC=CN21 |
Synonyms |
Indolizine, 5-methoxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares 5-methoxyindolizine with structurally related compounds, focusing on substitution patterns, synthesis routes, and applications:
Key Differences and Trends
- Electronic Effects : The 5-methoxy group in indolizines enhances electron density in the aromatic system, improving stability but complicating electrophilic substitutions. In contrast, 5-chloroindolizines are more reactive toward nucleophiles .
- Biological Activity : 5-Methoxyindole derivatives exhibit fluorescence and antimicrobial properties, whereas indolizines with fused rings (e.g., this compound) show promise in enzyme inhibition due to planar aromaticity .
- Synthetic Accessibility : 5-Substituted indolizines require specialized methods (e.g., oxazolo[3,2-a]pyridinium salt recyclization), while isoindoline-diones are easier to functionalize via cycloadditions .
Research Findings and Data
Pharmacological Potential
- COX-2 Inhibition : Indolizine analogs with electron-donating groups (e.g., 5-OCH₃) demonstrate selective COX-2 binding in computational models, with IC₅₀ values comparable to celecoxib .
- Cardiovascular Applications: Hexahydrothieno-indolizinium salts (e.g., 5-methyl derivatives) exhibit vasodilatory effects in preclinical studies .
Stability and Reactivity
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